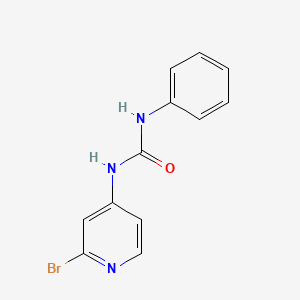

N-(2-bromo-4-pyridyl)-N'-phenylurea

Description

N-(2-Bromo-4-pyridyl)-N'-phenylurea is a synthetic phenylurea derivative structurally analogous to the well-studied cytokinin N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU). While CPPU has been extensively researched for its role in promoting fruit growth, delaying senescence, and enhancing crop yields , the bromo-substituted variant remains less characterized. This compound belongs to a class of urea-based cytokinins, which mimic natural plant hormones but often exhibit higher stability and potency .

Properties

Molecular Formula |

C12H10BrN3O |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

1-(2-bromopyridin-4-yl)-3-phenylurea |

InChI |

InChI=1S/C12H10BrN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17) |

InChI Key |

OXFGQDKXUFDKRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Phenylurea derivatives differ primarily in substituents on the pyridyl and phenyl rings. Key analogs include CPPU (chloro), TDZ (thidiazuron, a thiadiazolylurea), and CTPPU (a trifluoromethyl-substituted anticancer agent) .

Table 1: Physicochemical Comparison

*LogP: Octanol-water partition coefficient, indicating lipophilicity.

Key Observations :

- Bromo vs.

- Melting Points : Bromo substitution may elevate melting points compared to chloro analogs due to stronger van der Waals interactions .

Cytokinin Activity

CPPU is a potent cytokinin, inhibiting cytokinin oxidase (CKX) and activating receptors AHK3/AHK4 to delay senescence and promote cell division . The bromo analog’s activity can be inferred:

- Receptor Binding : Bromine’s electron-withdrawing effect may enhance hydrogen bonding with cytokinin receptors, but steric hindrance could reduce affinity compared to CPPU .

Table 2: Agricultural Efficacy of Phenylurea Derivatives

Notes:

- CPPU’s fruit-sizing effects are concentration-dependent; excess use accelerates cell degradation (e.g., kiwifruit storage issues) .

- Bromo analogs may exhibit similar trade-offs but require empirical validation.

Metabolic Stability and Toxicity

- Bromo Analog: Increased lipophilicity may prolong tissue retention, raising toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.